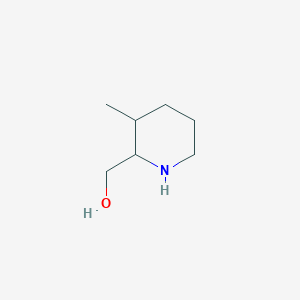

(3-Methylpiperidin-2-yl)methanol

Description

Overview of Substituted Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. blogspot.com Its prevalence underscores the importance of developing diverse and efficient synthetic methodologies for creating substituted piperidine scaffolds. researchgate.netcolab.ws These methods are crucial for accessing molecules with specific biological activities and tailored physicochemical properties.

Organic chemists have devised numerous strategies to construct the piperidine core. Common approaches include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a direct and widely used method. Catalysts such as platinum, palladium, rhodium, and iridium are often employed, with the choice of catalyst and reaction conditions influencing the stereochemical outcome. mdpi.com

Cyclization of Acyclic Precursors: Intramolecular reactions of functionalized amine precursors are a powerful tool for building the piperidine ring. These can involve various cyclization strategies, such as the intramolecular Michael addition, reductive amination of dicarbonyl compounds, and ring-closing metathesis. mdpi.comacs.org

Multicomponent Reactions: These reactions allow for the assembly of complex piperidine structures from three or more starting materials in a single step, offering high efficiency and atom economy. colab.ws

Diastereoselective and Enantioselective Methods: Given the importance of stereochemistry in biological activity, significant research has focused on methods that control the three-dimensional arrangement of substituents on the piperidine ring. This includes the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. researchgate.netnih.gov

The versatility of these synthetic routes enables the generation of libraries of piperidine derivatives for drug discovery and other applications. The functional groups and stereocenters introduced onto the piperidine scaffold are critical for modulating properties such as receptor binding, solubility, and metabolic stability. nih.gov

Table 1: General Synthetic Strategies for Substituted Piperidines

| Synthesis Strategy | Description | Key Features |

|---|---|---|

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Direct; outcome depends on catalyst and conditions. mdpi.com |

| Intramolecular Cyclization | Ring formation from an open-chain precursor containing an amine and other functional groups. | Versatile; allows for construction of complex substitution patterns. mdpi.comacs.org |

| Nitro-Mannich Reaction | Carbon-carbon bond formation followed by ring-closure condensation. | Effective for creating polysubstituted piperidines. researchgate.netnih.gov |

| Intramolecular Nitrone Cycloaddition | A cycloaddition reaction to form the piperidine ring with high stereocontrol. | Provides access to specific stereoisomers. acs.org |

Strategic Importance of Stereochemically Defined (3-Methylpiperidin-2-yl)methanol

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological function. For piperidine-containing compounds, stereochemistry dictates how the molecule interacts with its biological target, influencing its potency, selectivity, and pharmacokinetic profile. The compound this compound, with two adjacent stereocenters at the 2 and 3 positions, can exist as multiple stereoisomers. The controlled synthesis of a single, defined stereoisomer is therefore of high strategic importance.

A notable example highlighting this importance is the derivative [(2S,3S)-1-(methanesulfonyl)-3-methylpiperidin-2-yl]methanol. The crystal structure of this specific stereoisomer in a complex with the 3C protease of Enterovirus D68 has been determined. rcsb.org This finding demonstrates that the defined (2S, 3S) configuration allows the molecule to fit precisely into the active site of a viral enzyme, identifying it as a scaffold of significant interest for the development of antiviral agents.

The synthesis of stereochemically defined 2,3-disubstituted piperidines like this compound requires sophisticated synthetic strategies. Research has shown that the stereoselective reduction of corresponding cyclic precursors is a viable approach. For instance, the synthesis of trans-(1‐Methanesulfonyl‐3‐methylpiperidin‐2‐yl)methanol has been achieved through the reduction of a sulfonamide piperidine intermediate using lithium aluminum hydride (LiAlH₄). whiterose.ac.uk Other advanced methods, such as the regio- and diastereoselective intramolecular nitrone cycloaddition starting from γ-butyrolactone, provide efficient routes to 2,3-disubstituted piperidine skeletons. acs.org Furthermore, enantiomerically pure trans-2,3-disubstituted piperidine esters can be accessed from β-amino esters, which can then be converted to the desired alcohol. researchgate.net

Table 2: Properties of this compound and a Key Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Information |

|---|---|---|---|---|

| This compound | 1314931-73-1 | C₇H₁₅NO | 129.20 | Piperidine ring with adjacent methyl and hydroxymethyl groups. accelachem.com |

| [(2S,3S)-1-(methanesulfonyl)-3-methylpiperidin-2-yl]methanol | Not available | C₈H₁₇NO₃S | 207.29 | A derivative with defined (2S, 3S) stereochemistry, complexed with a viral protease. rcsb.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methylpiperidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBACMNDDHGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylpiperidin 2 Yl Methanol and Its Stereoisomers

Stereoselective Synthesis Approaches to (3-Methylpiperidin-2-yl)methanol

Achieving stereochemical control is a paramount challenge in the synthesis of polysubstituted piperidines. Modern synthetic methods have increasingly focused on asymmetric and diastereoselective strategies to obtain specific stereoisomers of this compound.

Asymmetric Synthesis Strategies for Enantiopure this compound

The generation of enantiomerically pure this compound often involves the use of chiral auxiliaries or asymmetric catalysis. One notable approach begins with commercially available D-phenylglycinol, which serves as a chiral auxiliary. researchgate.net This is reacted with delta-valerolactone (B126995) to form a piperidin-2-one intermediate. researchgate.net Subsequent alkylation with methyl iodide in the presence of a strong base like s-BuLi can proceed with high diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the presence or absence of a protecting group on the hydroxyl function of the chiral auxiliary. researchgate.net For instance, alkylation of the unprotected hydroxyl-containing intermediate can lead to a single diastereomer, whereas the protected counterpart may yield a mixture of diastereomers. researchgate.net The chiral auxiliary can then be cleaved to furnish the enantiopure 3-methyl-substituted piperidine (B6355638) ring, which can be further reduced to the target methanol (B129727).

Another powerful strategy for accessing enantiopure piperidines is through asymmetric catalysis. For example, the enantioselective reduction of a suitable prochiral ketone precursor using a chiral catalyst can establish the desired stereocenters. While specific examples for this compound are not extensively detailed in the provided results, the general principle of asymmetric ketone reduction is a well-established and powerful tool in organic synthesis. nih.gov

Diastereoselective Synthesis of this compound Derivatives

The control of relative stereochemistry between the C2 and C3 substituents is critical for obtaining specific diastereomers of this compound. Diastereoselective approaches often rely on substrate control, where existing stereocenters direct the formation of new ones.

Hydrogenation of substituted pyridines is a common method for synthesizing disubstituted piperidines. whiterose.ac.uk Typically, this process, often catalyzed by platinum oxide in acetic acid, leads to the cis-diastereomer as the major product. whiterose.ac.uk The trans-isomer can sometimes be accessed through epimerization of the initial cis-product. whiterose.ac.uk For instance, a methyl ester at the 2-position can be epimerized to achieve the thermodynamically more stable trans configuration. whiterose.ac.uk Subsequent reduction of the ester would yield the corresponding this compound diastereomer.

A nitro-Mannich reaction followed by ring-closure condensation has been used to construct the piperidine ring with control over the C2 and C3 stereochemistry. nih.gov The relative stereochemistry can be influenced by kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

| Asymmetric Alkylation | D-phenylglycinol (chiral auxiliary), s-BuLi, MeI | High diastereoselectivity for one enantiomer | researchgate.net |

| Pyridine (B92270) Hydrogenation | H₂, PtO₂, AcOH | cis-diastereomer favored | whiterose.ac.uk |

| Iminium Ion Reduction | NaBH(OAc)₃ | cis-stereochemistry | nih.gov |

| Acyliminium Ion Reduction | Et₃SiH, TFA | trans-stereochemistry | nih.gov |

| Nitro-Mannich/Cyclization | Nitroketone, Phenylmethanimine | Controllable C2-C3 stereochemistry | nih.gov |

Biocatalytic Transformations in the Synthesis of Chiral Piperidine Alcohols

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines and alcohols. nih.govresearchgate.net Enzymes such as transaminases, alcohol dehydrogenases (ADHs), and ketoreductases (KREDs) offer high enantio- and diastereoselectivity under mild reaction conditions. nih.govresearchgate.net

A key biocatalytic approach for synthesizing chiral piperidines involves the use of transaminases. thieme-connect.comthieme-connect.com For instance, a keto-acid precursor can be converted to a chiral amino-acid via a transaminase-catalyzed reaction. Subsequent cyclization and reduction steps can then lead to the desired chiral piperidine alcohol. In the synthesis of Filorexant, a dual orexin (B13118510) receptor antagonist, a biocatalytic transamination process was a noteworthy step in constructing the piperidine core. thieme-connect.comthieme-connect.com

Alcohol dehydrogenases and ketoreductases are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. nih.gov A suitable keto-piperidine precursor could be stereoselectively reduced using a KRED to introduce the chiral hydroxylmethyl group with high enantiomeric excess. These enzymatic reactions often utilize a cofactor recycling system, such as using isopropanol (B130326) as a co-substrate or a glucose/glucose dehydrogenase system. nih.gov

| Enzyme Class | Transformation | Key Features | Reference |

| Transaminases (ATAs) | Ketone to chiral amine | High enantio- and diastereoselectivity | researchgate.netthieme-connect.comthieme-connect.com |

| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Ketone to chiral alcohol | Excellent enantioselectivity, cofactor recycling | nih.gov |

| Lipases/Esterases | Kinetic resolution of alcohols/esters | Enantioselective acylation or hydrolysis | nih.gov |

Crystallization-Induced Dynamic Resolution Techniques for Stereochemical Control

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining a single stereoisomer from a mixture in high yield. researchgate.netrug.nl This process combines the continuous epimerization of stereoisomers in solution with the selective crystallization of one desired isomer, thereby shifting the equilibrium towards the formation of that isomer. researchgate.net

In the synthesis of the piperidine core of Filorexant, a crystallization-induced dynamic resolution was employed to convert a trans/cis mixture of a lactam acid into the desired trans-lactam acid salt with greater than 95% diastereomeric excess and in 91% yield. thieme-connect.comthieme-connect.comresearchgate.net This demonstrates the utility of CIDR in controlling the diastereoselectivity of piperidine intermediates. The success of this technique relies on the ability of the undesired isomer to readily racemize or epimerize in solution under the crystallization conditions. researchgate.net

Classical and Contemporary Chemical Synthesis Routes

Alongside stereoselective methods, classical and modern chemical reactions, such as multicomponent reactions, offer efficient pathways to the this compound core structure.

Multicomponent Reactions and Annulations Leading to the this compound Core

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical approach to complex molecules. frontiersin.orgrsc.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the general strategy of using MCRs to construct heterocyclic scaffolds is well-established. growingscience.com For instance, a Passerini or Ugi three-component reaction could potentially be designed to assemble a precursor that can be subsequently cyclized and modified to form the target piperidine. rug.nl

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also a cornerstone of piperidine synthesis. An aza-Michael-Michael annulation, for example, could be envisioned to construct the piperidine ring, although attempts described in the literature for certain substrates were unsuccessful. ucl.ac.uk The Dieckmann cyclization of a suitable amino-diester is another classical annulation method for forming piperidinone rings, which can then be further functionalized. ucl.ac.uk

Hydrogenation and Reductive Amination Strategies for Piperidine Ring Formation

Hydrogenation of substituted pyridine precursors is a common and effective method for the synthesis of piperidine rings. mdpi.com For instance, the stereoselective synthesis of 2,3-disubstituted piperidines can be achieved through the hydrogenation of the corresponding disubstituted pyridines. whiterose.ac.uk The choice of catalyst and reaction conditions plays a critical role in controlling the stereoselectivity of the reduction. Platinum oxide (PtO₂) in acetic acid is a set of conditions that has been successfully employed for this transformation, typically affording the cis-diastereoisomer as the major product. whiterose.ac.uk

Reductive amination represents another key strategy for constructing the piperidine nucleus. google.com This method involves the reaction of an aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.comacs.org For example, the synthesis of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine has been achieved through the reductive amination of a suitable aldehyde precursor with methanolic methylamine (B109427) solution, followed by reduction with sodium borohydride (B1222165). google.com Similarly, the reductive amination of an aldehyde with α,α-diphenyl-4-piperidinemethanol is a key step in the synthesis of certain terfenadine (B1681261) derivatives. google.com The choice of reducing agent, which can range from sodium borohydride to lithium aluminum hydride, is crucial for the success of the reaction. google.comgoogle.com

Furthermore, biocatalytic transamination has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines. researchgate.netacs.org This approach utilizes transaminase enzymes to convert a ketone precursor into a chiral amine with high enantioselectivity. researchgate.netacs.org This method has been successfully applied in the synthesis of the piperidine core of the dual orexin receptor antagonist MK-6096, ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.netacs.org

Alkylation Reactions in the Functionalization of Piperidine Derivatives

Alkylation reactions are instrumental in the functionalization of pre-existing piperidine rings, allowing for the introduction of various substituents. googleapis.com The nitrogen atom of the piperidine ring can be readily alkylated using alkyl halides in the presence of a base. researchgate.net For instance, the N-alkylation of piperidine can be achieved by reacting it with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile. researchgate.net The use of a base such as potassium carbonate or sodium hydride can facilitate the reaction. researchgate.net

Carbon-alkylation of piperidine derivatives is also a key transformation. The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715), a precursor to this compound, has been accomplished via alkylation. researchgate.net In this synthesis, the lithium enolate of a piperidin-2-one derivative is generated using a strong base like s-BuLi and then reacted with an alkylating agent such as methyl iodide. researchgate.net The stereochemical outcome of this alkylation can be influenced by the presence or absence of a protecting group on a nearby hydroxyl function. researchgate.net For example, alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi and methyl iodide afforded the (3S)-methylated product as a single diastereomer. researchgate.net

Mannich Reactions in the Preparation of Substituted Piperidines

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that provides access to a wide variety of substituted piperidines. rsc.orgnih.govrsc.orgsioc-journal.cn This three-component reaction typically involves an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen, such as a ketone or an enolizable ester. rsc.orgajgreenchem.com A general strategy for assembling multi-substituted chiral piperidines involves a stereoselective three-component vinylogous Mannich-type reaction. rsc.org This approach utilizes a functionalized dienolate, which reacts with an imine generated in situ to form a dihydropyridinone intermediate that can be further elaborated to various piperidine compounds. rsc.org

Asymmetric Mannich reactions, employing chiral auxiliaries or catalysts, have been developed to afford highly enantioenriched piperidine structures. rsc.org For instance, the use of the readily available aminoalcohol (+)-(S,S)-pseudoephedrine as a chiral auxiliary in a diastereoselective Mannich reaction allows for the preparation of β-aminocarbonyl compounds in high yield and with excellent diastereo- and enantioselectivity. rsc.org Similarly, enantioselective Mannich-type additions to cyclic nitrones, using either β-ketoacids or methyl ketones in the presence of chiral thioureas, can generate a broad array of 2-substituted piperidines with high enantioselectivity. nih.gov The nitro-Mannich reaction, which utilizes a nitroalkane as the active hydrogen component, has also been employed for the diastereoselective synthesis of functionalized piperidines. ucl.ac.uk

Process Optimization and Scalability in this compound Synthesis

The development of robust and scalable synthetic routes is a critical aspect of chemical manufacturing. This section focuses on the optimization of synthetic protocols for this compound and related piperidine derivatives.

Evaluation of Reaction Conditions and Solvent Effects

The choice of solvent can have a profound impact on reaction rates, yields, and stereoselectivity. ajgreenchem.comajgreenchem.comthieme-connect.comnih.govcivilica.com In the synthesis of substituted piperidines via a Mannich-type reaction, kinetic studies have shown that the reaction rate can be significantly influenced by the solvent. ajgreenchem.comajgreenchem.comcivilica.com For the reaction of 4-methylbenzaldehyde, aniline, and ethyl acetoacetate, the reaction rate was found to be faster in ethanol (B145695) compared to methanol, despite ethanol having a lower dielectric constant. ajgreenchem.comajgreenchem.com This highlights that factors other than just solvent polarity can play a crucial role.

In the context of the reverse-Cope cyclization for the synthesis of chiral piperidines, the solvent was found to influence the diastereoselectivity of the reaction. thieme-connect.com For example, conducting the cyclization in refluxing methanol or ethanol resulted in an improved diastereomeric ratio compared to other solvents. thieme-connect.com Polar protic solvents like methanol can stabilize the N-oxide product through hydrogen bonding, thereby shifting the equilibrium to favor its formation. thieme-connect.com The effect of temperature on reaction rates is also a critical consideration, with higher temperatures generally leading to faster reaction rates in piperidine synthesis. ajgreenchem.comajgreenchem.com

Below is a table summarizing the effect of solvents on the synthesis of substituted piperidines based on kinetic studies.

| Solvent | Dielectric Constant (25 °C) | Relative Reaction Rate | Activation Energy (Ea) |

| Methanol | 32.70 ajgreenchem.com | Slower ajgreenchem.comajgreenchem.com | 104.2 kJ/mol ajgreenchem.com |

| Ethanol | 24.55 ajgreenchem.com | Faster ajgreenchem.comajgreenchem.com | 46.9 kJ/mol ajgreenchem.com |

Table 1. Effect of Solvent on Piperidine Synthesis Kinetics

Sophisticated Spectroscopic and Structural Elucidation of 3 Methylpiperidin 2 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of (3-methylpiperidin-2-yl)methanol. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, detailed insights into the molecular framework, connectivity of atoms, and stereochemical relationships can be obtained.

High-Resolution 1H and 13C NMR Analysis for Primary Structure

High-resolution 1H and 13C NMR spectroscopy are fundamental in defining the primary structure of this compound derivatives. 1H NMR provides information on the chemical environment and connectivity of protons, while 13C NMR reveals the number and types of carbon atoms present in the molecule.

For the parent compound, this compound, the proton NMR spectrum would exhibit characteristic signals for the piperidine (B6355638) ring protons, the methyl group, and the hydroxymethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on carbons adjacent to the nitrogen atom and the oxygen atom would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. The coupling patterns (splitting of signals) observed in the 1H NMR spectrum provide valuable information about the number of neighboring protons, which helps in assigning the connectivity of the atoms. rsc.org

The 13C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. rsc.org The chemical shifts of the carbon atoms provide insights into their hybridization and the nature of the atoms they are bonded to. For example, the carbon of the hydroxymethyl group would appear at a characteristic downfield position due to the attached oxygen atom.

In derivatives of this compound, the introduction of substituents will cause predictable changes in the 1H and 13C NMR spectra, aiding in their structural confirmation. For example, in N-substituted derivatives, the signals of the protons and carbons near the nitrogen atom will be affected.

Table 1: Representative 1H NMR Spectral Data for a this compound Derivative.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.95 | d | 3H | CH3 |

| 1.20-1.80 | m | 5H | Piperidine ring CH2 and CH |

| 2.50-3.10 | m | 3H | Piperidine ring CH2 and CH adjacent to N |

| 3.55 | dd | 1H | CHaHbOH |

| 3.70 | dd | 1H | CHaHbOH |

| 4.80 | br s | 1H | OH |

Table 2: Representative 13C NMR Spectral Data for a this compound Derivative.

| Chemical Shift (ppm) | Assignment |

| 18.5 | CH3 |

| 25.0 | Piperidine C5 |

| 30.2 | Piperidine C4 |

| 35.8 | Piperidine C3 |

| 46.5 | Piperidine C6 |

| 58.9 | Piperidine C2 |

| 65.4 | CH2OH |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are invaluable for establishing the complete connectivity and stereochemistry of complex molecules like derivatives of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the piperidine ring and the side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govdoi.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, it can confirm the connection between the methyl group and the piperidine ring, and the hydroxymethyl group to the C2 position of the ring. doi.orgunodc.org

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the atom-to-atom connectivity and aiding in the determination of the relative stereochemistry of the chiral centers in this compound derivatives. rsc.org

DEPT-135 Spectroscopy for Carbon Multiplicity Determination

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. magritek.com In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum. rsc.orgmagritek.com This information simplifies the assignment of carbon signals in the ¹³C NMR spectrum of this compound derivatives and complements the data obtained from other NMR experiments. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. rsc.org This allows for the calculation of the elemental formula of the compound, providing a high degree of confidence in its identity. researchgate.net For this compound (C₇H₁₅NO), the calculated exact mass would be compared to the experimentally determined value to confirm its molecular formula. biosynth.com Any deviation would suggest the presence of a derivative with a different elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as this compound and its derivatives. rsc.orgnih.gov In ESI-MS, the sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, and then sprayed through a charged capillary to form fine, charged droplets. ualberta.ca The solvent evaporates, leading to the formation of gas-phase ions, which are then analyzed by the mass spectrometer. ESI-MS typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. rsc.org The resulting mass spectrum provides the molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), characteristic fragment ions can be generated, which provide valuable structural information and help to elucidate the fragmentation pathways of the molecule. uvic.ca

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques utilized for the separation, identification, and quantification of components within a mixture. In the context of this compound derivatives, these methods are indispensable for confirming the purity of synthesized compounds and verifying their chemical identity.

LC-MS, in particular, has become a cornerstone in the analysis of pharmaceutical compounds and their intermediates. pageplace.de The high sensitivity of LC-MS allows for the detection of even trace-level impurities, which is critical for ensuring the quality and safety of active pharmaceutical ingredients. lcms.cz For instance, in the analysis of synthetic cannabinoids, which can include derivatives of piperidine, LC-MS is employed to distinguish between closely related isomers and to identify active ingredients. unodc.org The technique's ability to handle a wide range of compounds, from small molecules to large biopolymers, makes it highly versatile. lcms.cz High-resolution LC-MS (HR-LCMS) provides highly accurate mass measurements, enabling the determination of elemental composition and aiding in the structural elucidation of unknown compounds. scispace.com The purity of solvents and reagents used in LC-MS is paramount, as impurities can lead to background noise, signal suppression, and the formation of adducts, all of which can compromise the accuracy of the analysis. lcms.cz

GC-MS is another vital tool, particularly for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. unodc.org In the analysis of complex mixtures, such as those encountered during the synthesis of this compound derivatives, GC-MS can effectively separate different components, which are then identified by their unique mass spectra. d-nb.info However, thermal degradation of analytes in the GC injector can sometimes lead to the formation of isomers, requiring careful interpretation of the results. urfu.ru

A study on the synthesis of 3-[(3-methylpiperidin-1-yl)methyl]-2-benzoxazolinone, a derivative of 3-methylpiperidine (B147322), utilized Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the purity of the final product. neu.edu.tr While not as sophisticated as GC-MS or LC-MS, TLC provides a quick and cost-effective method for preliminary purity assessment.

The table below summarizes the application of these techniques in the analysis of related compounds.

| Analytical Technique | Application | Key Findings | Reference |

| LC-MS | Purity and Identity Confirmation | Essential for detecting trace impurities and confirming molecular weight. High-purity solvents are crucial for accurate results. | pageplace.delcms.cz |

| HR-LCMS | Phytochemical Profiling | Enabled the identification of various bioactive compounds in a plant extract through accurate mass measurements. | scispace.com |

| GC-MS | Analysis of Synthetic Cannabinoids | Provides excellent chromatographic resolution and allows for the identification of active ingredients by their electron impact-mass spectra. | unodc.org |

| TLC | Reaction Monitoring and Purity Check | Used to monitor the synthesis of a 3-methylpiperidine derivative and assess its purity. | neu.edu.tr |

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity and functional groups.

In the context of this compound and its derivatives, the fragmentation pattern provides valuable structural information. For example, in the electron impact mass spectrum of methanol, the molecular ion peak is observed, along with fragment ions corresponding to the loss of a hydrogen atom or a hydroxyl radical. docbrown.info The most abundant ion, or base peak, often corresponds to a particularly stable fragment. docbrown.info

For more complex molecules like derivatives of this compound, the fragmentation patterns can be more intricate. The cleavage is often favored at substituted carbon atoms and can be influenced by the presence of heteroatoms and functional groups. neu.edu.tr For instance, the mass spectrum of a synthetic cannabinoid containing a piperidine moiety, AM-1220, shows a highly prominent fragment at m/z 98, which is characteristic of the N-methylpiperidine portion of the molecule. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragments, which allows for the determination of their elemental composition, further aiding in structural elucidation. researchgate.net The table below illustrates some common fragments observed in the mass spectra of related compounds.

| Compound/Fragment | m/z Value | Interpretation | Reference |

| Methanol Molecular Ion [CH₃OH]⁺ | 32 | The intact molecule with one electron removed. | docbrown.info |

| [CH₂OH]⁺ | 31 | Loss of a hydrogen atom from the molecular ion of methanol. This is the base peak. | docbrown.info |

| [CH₃]⁺ | 15 | Cleavage of the C-O bond in methanol. | docbrown.info |

| N-methylpiperidine fragment | 98 | A characteristic fragment for compounds containing this moiety, such as the synthetic cannabinoid AM-1220. | researchgate.net |

| Protonated Molecular Ion [M+H]⁺ | Varies | Observed in soft ionization techniques like electrospray ionization (ESI), indicating the molecular weight of the compound. | amazonaws.com |

The analysis of these fragmentation patterns, often in conjunction with other spectroscopic data, is a cornerstone of chemical analysis, enabling the unambiguous identification and structural characterization of novel compounds.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

Similarly, in the characterization of other complex organic molecules, FT-IR provides crucial information. For instance, the FT-IR spectrum of a synthesized benzimidazole (B57391) derivative showed characteristic peaks for C=C aromatic stretching, C-N stretching, N-H stretching, and C=O stretching, confirming the presence of these functionalities in the molecule. amazonaws.com

The table below presents typical FT-IR absorption frequencies for functional groups relevant to this compound and its derivatives.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Alcohol | O-H stretch | 3200-3600 (broad) | |

| Amine | N-H stretch | 3300-3500 | amazonaws.com |

| Alkane | C-H stretch | 2850-3000 | |

| Carbonyl (in amide/ketone) | C=O stretch | 1650-1750 | neu.edu.tramazonaws.com |

| Aromatic Ring | C=C stretch | 1400-1600 | amazonaws.com |

| Amine | C-N stretch | 1000-1350 | amazonaws.com |

The precise position and intensity of these absorption bands can be influenced by the molecular environment, providing subtle clues about the structure of the molecule. Therefore, FT-IR spectroscopy, often used in conjunction with other analytical techniques like NMR and mass spectrometry, is an invaluable tool for the structural elucidation of novel chemical compounds.

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Analysis for Absolute Configuration and Conformation

Single crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com This powerful technique provides unambiguous information about the relative configuration of all stereogenic centers within a molecule. nih.govspringernature.com Furthermore, under appropriate conditions, it can be used to determine the absolute configuration of a chiral, enantiomerically pure compound. nih.govspringernature.com

In the context of this compound derivatives, which often contain multiple chiral centers, single crystal X-ray analysis is crucial for establishing their precise stereochemistry. For example, the absolute configuration of a diastereomer of an N-protected 3-methylpiperidin-2-one (B1294715) was successfully determined by single-crystal X-ray analysis. researchgate.net This analysis not only confirmed the connectivity of the atoms but also revealed the spatial arrangement of the substituents on the piperidine ring. researchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The data obtained can reveal detailed information about bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the crystalline state. For instance, in the crystal structure of a derivative, the piperidine ring was found to adopt a chair conformation.

The table below summarizes key crystallographic data that can be obtained from a single crystal X-ray analysis.

| Crystallographic Parameter | Information Provided | Example | Reference |

| Space Group | The symmetry of the crystal lattice. | P2₁2₁2₁ | |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. | ||

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. | C=O bond length: 1.219(6) Å | sioc-journal.cn |

| Torsion Angles | The dihedral angles between four connected atoms, defining the conformation. | Dihedral angle of 47.01° between fluorophenyl and tosyl groups. | |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. | 5(S), 6(S), 7(R), 11(R), 13(S) for a matrine (B1676216) derivative. | sioc-journal.cn |

The determination of the absolute configuration is often challenging but can be achieved by analyzing the anomalous dispersion effects of the X-rays. springernature.com The resulting structural information is invaluable for understanding the structure-activity relationships of biologically active molecules and for guiding the design of new therapeutic agents.

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a versatile analytical technique used to characterize the crystalline nature of a solid material. It is particularly useful for identifying the specific crystalline form or polymorph of a compound, as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

In the study of this compound derivatives, XRPD plays a crucial role in solid-state characterization. The technique involves irradiating a powdered sample of the material with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a unique "fingerprint" of the crystalline lattice of the compound.

For example, in the synthesis of a piperidine core for a drug candidate, XRPD was used in conjunction with other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the final product. acs.org The XRPD pattern can be used to distinguish between different crystalline forms, such as polymorphs, solvates, and hydrates. For instance, the XRPD patterns of a compound with and without an included solvent molecule (DMSO) showed distinct differences, indicating the formation of a new crystalline phase. researchgate.net

The information obtained from XRPD is critical in pharmaceutical development, as regulatory agencies require thorough characterization of the crystalline form of a drug substance. The table below highlights the applications of XRPD in the analysis of crystalline materials.

| Application | Description | Example | Reference |

| Polymorph Screening | Identifying different crystalline forms of a compound. | A competition experiment resulted in a new polymorph of a synthesized salt. | researchgate.net |

| Crystalline Form Identification | Confirming the identity of a specific crystalline form. | The XRPD pattern of a compound was compared to a known α-form. | researchgate.net |

| Phase Purity Analysis | Assessing the presence of any unwanted crystalline phases in a sample. | ||

| Monitoring Solid-State Transformations | Observing changes in the crystalline form upon heating or other processing. | An XRPD pattern was obtained after heating a sample to observe any phase changes. | researchgate.net |

By providing detailed information about the solid-state structure of a compound, XRPD is an indispensable tool in the development and quality control of crystalline materials, including pharmaceutical intermediates and active ingredients derived from this compound.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of purity of chemical compounds. In the context of this compound and its derivatives, various chromatographic methods are employed to ensure the desired stereochemistry and to monitor the progress of reactions.

Chiral Liquid Chromatography (LC) for Enantiomeric Excess Determination

Chiral Liquid Chromatography (LC) is a crucial technique for the separation of enantiomers and the determination of enantiomeric excess (ee) in chiral compounds like this compound derivatives. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The determination of enantiomeric excess is a critical step in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or auxiliary. For instance, in the synthesis of N-protected 3-methylpiperidin-2-one derivatives, a key intermediate for various pharmaceuticals, chiral High-Performance Liquid Chromatography (HPLC) is employed to confirm the diastereomeric excess. researchgate.net In one study, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one resulted in a single isomer of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, which was verified by chiral HPLC. researchgate.net

The choice of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the enantiomers. uma.es Common chiral stationary phases include polysaccharide-based columns like Chiralpak® and Chiralcel®. ucm.es The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). ucm.es Detection is often performed using a UV-Vis detector. uma.es

A study on piperidine derivatives as METTL3 inhibitors utilized chiral HPLC with various Chiralpak columns (IA, IB, IC, ID, and IE) to determine the chiral purity of the synthesized compounds. google.com The selection of the eluent mixtures was tailored to achieve optimal separation of the enantiomers or diastereomers. google.com

It is also possible to determine enantiomeric excess without enantiomerically pure standards by using a combination of detectors, such as UV-Vis, circular dichroism (CD), and fluorimetric detectors, in series. uma.esnih.gov This approach relies on the different responses of the detectors to the individual enantiomers. uma.es

Table 1: Chiral LC Conditions for Enantiomeric Excess Determination

| Compound Class | Chiral Stationary Phase | Mobile Phase | Detector | Reference |

| N-protected 3-methylpiperidin-2-one derivatives | Chiral HPLC columns | Not specified | Not specified | researchgate.net |

| tert-butyl 3-{[(methylsulfonyl)oxy]- methyl}piperidine-1-carboxylate | Chiralpak IA | Hexane/Isopropanol (90/10) | Diode Array Detector (240 nm) | ucm.es |

| Piperidine derivatives (METTL3 inhibitors) | Chiralpak IA, IB, IC, ID, IE | Individually selected eluent mixtures | Multiwavelength Detector | google.com |

| Promethazine and Trimeprazine | Chiral AGP column | Reverse phase mode | Circular Dichroism, Photometric, Fluorimetric | uma.esnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the synthesis of this compound derivatives, HPLC is routinely used to assess the purity of intermediates and final products. ucm.es The technique relies on a stationary phase, a mobile phase, and a pump that passes the mobile phase through the column at high pressure.

Purity is typically determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main product peak. The area of the peaks is proportional to the concentration of the corresponding component. For instance, in the development of novel pyrimidine (B1678525) derivatives, the purity of the synthesized compounds was confirmed to be greater than 94% by HPLC. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar to nonpolar compounds. pensoft.net In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. pensoft.net

Preparative HPLC can be used to purify compounds on a larger scale. In the synthesis of a substituted dipiperidine alcohol, preparative HPLC was used to isolate the two main reaction products for further analysis. nih.gov

Table 2: HPLC Conditions for Purity Assessment

| Compound | Stationary Phase | Mobile Phase | Purity | Reference |

| Novel Pyrimidine Derivatives | Not specified | Not specified | >94% | nih.gov |

| Substituted Dipiperidine Alcohol | Xbridge Prep C-18 | Not specified | Not specified | nih.gov |

| Stilbene Derivatives | LiChrosorb RP-18 | Acetonitrile-water or Methanol-water | Not specified | pensoft.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. ualberta.cawikipedia.orglibretexts.org It involves a stationary phase, typically silica (B1680970) gel or alumina, coated on a flat support like a glass or aluminum plate, and a mobile phase that moves up the plate by capillary action. wikipedia.org

In reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. ualberta.ca The plate is then developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. ualberta.ca Co-spotting with an authentic sample of the starting material can aid in identification. ualberta.ca

For purity assessment, a single spot on the developed TLC plate generally indicates a pure compound. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. libretexts.org However, it is important to note that different compounds can have the same Rf value, a phenomenon known as co-elution. wikipedia.org

The choice of the eluent system is crucial for achieving good separation. wikipedia.org For polar compounds on a silica gel plate, a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane (B109758) is often used. wikipedia.org For nonpolar compounds, mixtures of ethyl acetate (B1210297) and hexanes are common. wikipedia.org Visualization of the spots can be done under UV light if the compounds are UV-active, or by using staining reagents. wikipedia.org

In the synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer, flash chromatography, a preparative form of column chromatography that is often optimized using TLC, was used to separate the two diastereomers. researchgate.net

Table 3: Common TLC Practices

| Application | Stationary Phase | Mobile Phase (Eluent) | Visualization | Key Parameter | References |

| Reaction Monitoring | Silica Gel, Alumina | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | UV light, Staining | Disappearance of starting material, Appearance of product | ualberta.cawikipedia.org |

| Purity Assessment | Silica Gel, Alumina | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | UV light, Staining | Single spot, Retention Factor (Rf) | ualberta.cawikipedia.orglibretexts.org |

| Separation of Diastereomers | Silica Gel (Flash Chromatography) | Ethyl acetate:petroleum ether (1:3) | Not specified | Complete separation | researchgate.net |

Computational and Theoretical Investigations of 3 Methylpiperidin 2 Yl Methanol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govbenthamdirect.comscispace.comresearchgate.netarabjchem.org For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. benthamdirect.comscispace.comresearchgate.netrsc.org This process is essential for obtaining a stable, realistic three-dimensional structure of the molecule, which is the foundation for all further computational analysis. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule, and the molecular electrostatic potential (MEP), which illustrates the charge distribution and is crucial for understanding intermolecular interactions. nih.govnepjol.info

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govtandfonline.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For piperidine derivatives, FMO analysis can predict the most reactive sites within the molecule and explain charge transfer phenomena. nih.gov For instance, in some piperidine derivatives, the HOMO may be localized on the piperidine ring and a phenyl group, while the LUMO is distributed over other parts of the molecule. nih.gov The magnitude of the HOMO-LUMO gap can be influenced by the presence of different functional groups. nih.gov

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can also predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) can be performed with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. d-nb.inforesearchgate.netnih.gov By comparing the calculated chemical shifts with experimental data, researchers can verify the molecular structure and assign specific signals in the NMR spectrum to particular atoms in the molecule. d-nb.inforesearchgate.net The accuracy of these predictions can depend on the chosen functional and basis set. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For (3-Methylpiperidin-2-yl)methanol and its analogues, these methods are particularly useful for studying their three-dimensional structures and interactions with biological macromolecules.

Conformational Analysis of Piperidine Ring Systems

The piperidine ring, being a six-membered saturated heterocycle, can adopt various conformations, with the chair conformation generally being the most stable. researchgate.netnih.gov However, the presence and orientation (axial or equatorial) of substituents on the ring can influence its conformational preference and dynamics. nih.gov Computational methods allow for a systematic exploration of the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. optica.orgacs.org This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. nih.gov For instance, variable-temperature NMR studies, complemented by computational analysis, can be used to understand the dynamic processes of ring inversion. optica.org

Ligand-Protein Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. arabjchem.orgacs.orgmdpi.comnih.gov This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

Prediction of Chemical Reactivity and Synthetic Accessibility

The prediction of chemical reactivity and the strategic planning of synthetic routes are fundamental aspects of modern chemical research. For this compound, computational chemistry offers powerful tools to investigate these areas. By calculating global chemical reactivity descriptors, insights into the molecule's stability and reactivity can be gained. Furthermore, computational retrosynthetic analysis aids in devising efficient synthetic pathways.

Global Chemical Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -χ.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / η. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). doi.org

The following table presents hypothetical, yet representative, global chemical reactivity descriptors for this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values are based on typical ranges observed for similar piperidine derivatives in the literature. nih.govresearchgate.netdoi.org

Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | 1.20 |

| Energy Gap (ΔE) | 7.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | -1.20 |

| Electronegativity (χ) | 2.65 |

| Chemical Potential (μ) | -2.65 |

| Chemical Hardness (η) | 3.85 |

| Chemical Softness (S) | 0.26 |

| Electrophilicity Index (ω) | 0.91 |

The relatively large energy gap and chemical hardness suggest that this compound is a kinetically stable molecule with moderate reactivity. nih.gov The electrophilicity index indicates a moderate capacity to act as an electrophile. These descriptors are crucial for predicting how the molecule will behave in various chemical reactions.

Retrosynthetic Analysis Utilizing Computational Tools

For this compound, a plausible retrosynthetic analysis, which could be proposed by such computational tools, is outlined below. This analysis focuses on key bond disconnections that lead to simpler and more readily available precursors.

Scheme 1: Hypothetical Retrosynthetic Analysis of this compound

The primary disconnection strategy for this compound would involve breaking the piperidine ring. A key disconnection is the C-N bond, which is a common strategy for cyclic amines. This leads to an acyclic amino alcohol intermediate. A subsequent functional group interconversion (FGI) of the primary alcohol to a more versatile aldehyde functional group simplifies the precursor.

Another critical disconnection is the C-C bond adjacent to the nitrogen, which can be envisioned as the result of a cyclization reaction. This leads back to a linear dialdehyde (B1249045) and a simple nitrogen source like ammonia. This approach transforms the complex cyclic structure into simple, linear precursors. solubilityofthings.com

Computational tools can further refine this analysis by:

Suggesting Specific Reagents and Conditions: AI-driven tools can predict optimal reaction conditions and yields for each step with high accuracy. solubilityofthings.com

Exploring Alternative Pathways: These programs can rapidly explore numerous synthetic pathways, allowing for a comparison of different strategies. solubilityofthings.com

Identifying Commercially Available Starting Materials: Software like SYNTHIA® can cross-reference precursors with extensive catalogs of commercially available chemicals, ensuring a practical and cost-effective synthesis. synthiaonline.com

For instance, a computational tool might suggest the reductive amination of a protected form of 3-methyl-6-oxohexanal as a forward synthesis step, a common method for constructing piperidine rings. The tool would also evaluate potential protecting groups and a variety of reducing agents to optimize the yield and stereoselectivity of the final product. The integration of such computational methods streamlines the process of designing and executing the synthesis of complex molecules like this compound. acs.org

Chemical Reactivity and Transformations of 3 Methylpiperidin 2 Yl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

The hydroxymethyl group is a primary alcohol, and typically, such moieties are amenable to a variety of functional group interconversions. However, no studies specifically detailing these reactions for (3-Methylpiperidin-2-yl)methanol have been published.

Esterification and Amidation Reactions

There is no available scientific literature describing the esterification or amidation reactions of this compound. While primary alcohols generally react with carboxylic acids, acid chlorides, or anhydrides to form esters, and can be converted to amines for subsequent amidation, specific conditions, catalysts, and yields for this compound have not been reported.

Oxidation and Reduction Pathways

No specific oxidation or reduction pathways for this compound have been documented. The primary alcohol could theoretically be oxidized to an aldehyde or a carboxylic acid, but experimental evidence, including reagents and reaction conditions for this particular substrate, is not present in the current body of scientific literature.

Reactivity of the Piperidine (B6355638) Nitrogen

The secondary amine within the piperidine ring is expected to be a key site of reactivity. However, research dedicated to the reactions of the nitrogen atom in this compound is not available.

N-Alkylation and N-Acylation Reactions

Specific examples and protocols for the N-alkylation or N-acylation of this compound are not found in published research. While secondary amines are known to undergo these reactions with alkyl halides or acylating agents, no studies have detailed such transformations for this compound.

Formation of N-Substituted Derivatives

Consistent with the lack of data on N-alkylation and N-acylation, there are no specific reports on the synthesis and characterization of N-substituted derivatives starting from this compound.

Stereochemical Stability and Epimerization Studies

This compound possesses two stereocenters at positions 2 and 3 of the piperidine ring, meaning it can exist as different stereoisomers. The relative stability of these isomers (e.g., cis vs. trans) and the potential for epimerization under various conditions are important aspects of its chemistry. However, there are no stereochemical stability or epimerization studies specifically focused on this compound in the scientific literature.

Investigation of Stereoisomer Interconversion Pathways

This compound possesses two adjacent chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relative stereochemistry of the substituents (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. The interconversion between these stereoisomers, particularly through epimerization, is a key area of investigation for accessing specific diastereomers.

One of the primary pathways for interconversion involves the epimerization at the C2 position. This process can be facilitated under basic conditions, drawing parallels to studies on related substituted piperidines like methyl pipecolinates. rsc.orgnih.gov The mechanism proceeds through the deprotonation of the carbon atom at the C2 position (α-carbon to the nitrogen), forming a resonance-stabilized enolate or a similar intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers.

The equilibrium between the cis and trans isomers is dictated by their thermodynamic stability. Generally, the diastereomer that minimizes steric interactions, such as 1,3-diaxial interactions within the piperidine ring's chair conformation, will be the favored product under thermodynamic control. rsc.orgnih.gov For instance, in a related N-benzyl-2,3-disubstituted piperidine, thermodynamic epimerization was shown to favor the trans isomer to relieve unfavorable steric strain present in the cis form. rsc.orgnih.gov

The choice of nitrogen-protecting group can also influence the stereochemical outcome of such interconversions. While this compound is typically encountered with a free secondary amine, derivatization to an N-Boc or N-benzyl protected form can alter the conformational preferences and the facility of epimerization. rsc.orgnih.gov

A summary of potential conditions for stereoisomer interconversion based on analogous systems is presented below.

| Condition | Proposed Mechanism | Expected Outcome | Reference Analogy |

|---|---|---|---|

| Base-mediated (e.g., NaOMe, t-BuOK) | Deprotonation/reprotonation at C2 via enolate-like intermediate | Thermodynamic equilibrium of cis and trans isomers | Methyl Pipecolinates rsc.orgnih.gov |

| Catalytic Hydrogenation/Dehydrogenation | Reversible formation of an enamine or iminium ion | Potential for racemization or epimerization at C2 and C3 | General Piperidine Chemistry |

Regioselective and Chemoselective Transformations

The presence of two distinct functional groups, a primary alcohol (-CH₂OH) and a secondary amine (-NH-), offers opportunities for regioselective and chemoselective reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves the preferential reaction at a specific position in the molecule.

A prime example of a transformation that leverages the proximity of the amine and hydroxyl groups is the reaction with aldehydes or ketones. Research on the closely related compound, 2-hydroxymethylpiperidine (2-HMP), has demonstrated that it readily undergoes condensation with various aldehydes under mild conditions to form bicyclic oxazolidine (B1195125) derivatives, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. acs.org This reaction is a highly efficient and chemoselective process that involves both the nitrogen and oxygen nucleophiles in a sequential manner. The reaction likely proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then intramolecularly trapped by the hydroxyl group to form the stable bicyclic system. acs.org

This transformation can be applied to this compound, as illustrated in the following table.

| Reactant | Reagent | Conditions | Product Type | Selectivity |

|---|---|---|---|---|

| This compound | Aldehyde (e.g., R-CHO) | Anhydrous MgSO₄, DCM, room temp. | Bicyclic Oxazolidine | Chemoselective & Regioselective |

| This compound | Acyl Chloride (1 eq.) | Non-nucleophilic base, low temp. | N-acylated product | Chemoselective (N-acylation vs. O-acylation) |

| This compound | Oxidizing Agent (e.g., PCC) | Controlled conditions | (3-Methylpiperidin-2-yl)carbaldehyde | Chemoselective (Oxidation of primary alcohol) |

Beyond this intramolecular cyclization, other selective transformations are feasible.

N-Functionalization vs. O-Functionalization: The secondary amine is generally more nucleophilic than the primary alcohol. Therefore, reactions with electrophiles such as acyl chlorides or alkyl halides under controlled conditions can lead to selective N-acylation or N-alkylation. To achieve selective O-acylation or O-alkylation, the amine group would typically require a protecting group.

Oxidation of the Primary Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of modern oxidizing agents (e.g., PCC, DMP, TEMPO-based systems). The choice of reagent would be critical to avoid oxidation of the secondary amine.

Ring-Opening and Rearrangement: While more drastic, certain conditions could induce ring-opening or rearrangement reactions, potentially altering the core piperidine structure.

The strategic application of protecting groups is paramount in controlling the reactivity of this compound, allowing for the isolation of specific, highly functionalized piperidine derivatives.

Applications of 3 Methylpiperidin 2 Yl Methanol in Complex Molecular Architecture and Advanced Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The precise three-dimensional arrangement of substituents in (3-methylpiperidin-2-yl)methanol makes it an attractive starting material for the synthesis of natural products, particularly alkaloids that feature substituted piperidine (B6355638) rings. The predefined stereocenters at the 2 and 3 positions of the piperidine ring serve as a chiral template, guiding the stereochemical outcome of subsequent reactions and significantly simplifying complex synthetic sequences.

One notable application is in the diastereoselective synthesis of polyhydroxylated indolizidine alkaloids. Research has demonstrated that derivatives of 2-piperidinemethanol (B146044) can be utilized to construct these bicyclic systems. nottingham.ac.uknottingham.ac.uk For instance, 1-acetoxy-2-hydroxy-3-(hydroxymethyl)-indolizidine has been synthesized as a single diastereomer starting from 2-piperidinemethanol. nottingham.ac.uknottingham.ac.ukgrafiati.com The key step in this synthesis involves the intramolecular attack of the piperidine nitrogen onto an epoxide, effectively forming the fused bicyclic core of the indolizidine alkaloid. nottingham.ac.uknottingham.ac.uk This strategy showcases how the inherent chirality of the piperidine methanol (B129727) scaffold can be effectively transferred to create more complex, stereochemically rich natural product architectures.

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates and Analogues

The this compound framework is a key structural motif in a variety of medicinally important compounds. Its ability to be readily derivatized allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatization for Pharmacologically Active Scaffolds

A prominent example of its application is in the synthesis of orexin (B13118510) receptor antagonists, which are targeted for the treatment of insomnia. researchgate.netnih.gov The specific stereoisomer, ((3R,6R)-6-methylpiperidin-3-yl)methanol, serves as a crucial piperidine core unit for the potent dual orexin receptor antagonist MK-6096. researchgate.netacs.orgresearchgate.net The synthesis of this intermediate has been achieved on a kilogram scale, highlighting its industrial relevance. researchgate.net The process often involves a biocatalytic transamination to establish the chirality, followed by cyclization and reduction to form the desired piperidine methanol structure. researchgate.netacs.orgacs.org

The derivatization typically occurs at the hydroxyl group, which can be converted into an ether linkage to connect the piperidine core to other aromatic or heterocyclic fragments of the final drug molecule. acs.org For example, a chemoselective O-alkylation with a substituted pyridine (B92270) derivative is a key step in the synthesis of MK-6096. researchgate.net The methyl group and the relative stereochemistry of the piperidine ring are critical for achieving high binding affinity and the desired pharmacological profile. nih.gov

The following table summarizes derivatives of this compound and their applications:

| Derivative | Application | Key Synthetic Step | Reference |

| ((3R,6R)-6-Methylpiperidin-3-yl)methanol | Core of orexin receptor antagonist MK-6096 | Biocatalytic transamination, Crystallization-induced dynamic resolution | researchgate.netacs.org |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Pharmaceutical intermediate | Asymmetric alkylation | researchgate.net |

| (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol | 3-D fragment for drug discovery | Reduction of sulfonamide piperidine | whiterose.ac.uk |

| N-phenyl-N-((1-(((S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)propionamide | Opioid ligand analogue | Reductive amination | whiterose.ac.uk |

Construction of Fused and Spiro Piperidine Systems

The bifunctional nature of this compound allows it to be a precursor for more complex, rigidified structures such as fused and spiro piperidine systems. These scaffolds are of great interest in medicinal chemistry as they reduce conformational flexibility and can lead to improved selectivity and potency.

Fused bicyclic systems, such as indolizidines and quinolizidines, can be accessed through intramolecular cyclization strategies starting from appropriately functionalized this compound derivatives. As mentioned previously, the synthesis of polyhydroxylated indolizidine alkaloids from 2-piperidinemethanol exemplifies the formation of a fused system via intramolecular attack of the amine onto an epoxide. nottingham.ac.uknottingham.ac.uk This general strategy can be adapted to create a variety of fused heterocyclic frameworks.

The construction of spiro-piperidines, where a single atom is common to both rings, is another advanced application. These systems are increasingly popular in drug discovery programs. whiterose.ac.uk Methodologies for creating spiro-piperidines often involve either forming the piperidine ring onto a pre-existing spirocyclic center or constructing the spiro-ring onto a preformed piperidine. whiterose.ac.uk For example, a multi-component reaction can be employed to synthesize 3-spiropiperidines under catalyst-free conditions. whiterose.ac.uk While direct examples starting from this compound are specific, the general principles of intramolecular cyclization, such as intramolecular Michael additions or ring-closing metathesis on derivatives, are applicable for accessing these complex architectures. tandfonline.com

Utility as a Chiral Ligand or Catalyst Component in Asymmetric Catalysis

The chiral 1,2-amino alcohol motif present in this compound makes it an excellent candidate for development into a chiral ligand for asymmetric catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, including the enantioselective addition of organozinc reagents to aldehydes.

Derivatives of chiral pyrrolidinylmethanols, which are structurally analogous to this compound, have been shown to be highly effective in promoting the addition of dialkylzincs to aldehydes with high enantioselectivity. acs.org The nitrogen atom and the hydroxyl group of the amino alcohol can coordinate to the metal center, creating a defined chiral environment that directs the approach of the reacting substrates. This leads to the preferential formation of one enantiomer of the product.

Similarly, this compound and its derivatives can serve as ligands in asymmetric catalysis. For example, new β-amino alcohols based on L-pipecolinic acid, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]-(diphenyl)methanol, have been prepared and investigated as chiral ligands. researchgate.net These ligands can be used in reactions like palladium-catalyzed 1,4-addition reactions of arylboronic acids to enones, where they can control the stereochemical outcome of the product. researchgate.net The steric and electronic properties of the piperidine ring, along with the substituents on the nitrogen and the alcohol, can be fine-tuned to optimize the activity and enantioselectivity of the catalytic system.

Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold